hClpP-activator-D9
Description
Human Caseinolytic Protease P (hClpP) is a mitochondrial serine protease responsible for degrading misfolded or damaged proteins, thereby maintaining mitochondrial homeostasis. Dysregulation of hClpP is implicated in cancer progression, making it a promising therapeutic target .
hClpP-activator-D9 is a novel small-molecule agonist designed to selectively activate hClpP. Derived from the clinical-stage compound ONC201, D9 was developed using structure-based drug design, leveraging crystallographic data of ONC201 bound to hClpP. Preclinical studies demonstrate that D9 induces hClpP-mediated substrate degradation, inhibits tumor cell proliferation, and triggers apoptosis. In vivo, D9 exhibits potent antitumor efficacy with favorable pharmacokinetic properties .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chloro-4-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O4/c19-13-7-12(20)3-2-11(13)6-16-22-23-18(27-16)17(24)21-8-10-1-4-14-15(5-10)26-9-25-14/h1-5,7H,6,8-9H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGOMXRMDQDHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN=C(O3)CC4=C(C=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to hClpP-Activator-D9
Core Scaffold Assembly via Multi-Step Organic Synthesis
The synthesis of this compound centers on constructing an imipridone scaffold through sequential nucleophilic substitutions, cyclizations, and functional group transformations (Figure 1). Key steps include:
Borch Reduction and Dieckmann Condensation
- Starting Materials : Compound 12 (4-amino-α-bromo-3,5-dichloroacetophenone) and 3-cyanobenzaldehyde.
- Reaction : Borch reduction forms intermediate 15 , followed by Dieckmann condensation to yield mixture 16 .
- Conditions : The Dieckmann cyclization is performed under basic conditions (e.g., sodium hydride) in tetrahydrofuran (THF) at reflux.
Nucleophilic Substitution and Deprotection
- Intermediate Functionalization : Mixture 16 undergoes nucleophilic substitution with substituted benzyl bromides (e.g., 20 ) in the presence of cesium carbonate (Cs₂CO₃), yielding protected imipridones (e.g., 18 ) with 78% efficiency.
- Deprotection : Trifluoroacetic acid (TFA)-mediated removal of protecting groups generates 19 , which is further reacted with benzyl bromides to produce final imipridones (6 , 21–42 ) in 65–88% yield.
Parallel Synthesis of Analogues
A parallel pathway involves:
Optimization of Reaction Conditions
Solvent and Base Selection
- Solvent : THF and dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates.
- Base : Cs₂CO₃ outperforms weaker bases (e.g., K₂CO₃) in facilitating nucleophilic substitutions, minimizing side reactions.
Yield Enhancement Strategies
Analytical Characterization and Quality Control
Scale-Up and Process Chemistry
Continuous Flow Synthesis
Recent advances employ flow chemistry to automate critical steps:
Challenges and Solutions in Synthesis
Biological Validation of Synthetic Batches
hClpP Activation Assays
Mitochondrial Proteostasis Profiling
- Cellular Models : D9-treated HeLa cells show 60% reduction in misfolded mitochondrial proteins (via Western blot).
Chemical Reactions Analysis
Types of Reactions: hClpP-activator-D9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the halogenated benzyl motif, are common
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Typically, these products retain the core structure of this compound with modifications to the functional groups .
Scientific Research Applications
Cancer Therapy
hClpP-activator-D9 has shown promising results in cancer treatment, particularly in targeting certain malignancies such as lung squamous cell carcinoma and pancreatic ductal adenocarcinoma. The compound induces cell cycle arrest and inhibits cell growth by affecting mitochondrial function and reducing oxidative phosphorylation .
Case Study Example:
- In vitro studies demonstrated that this compound significantly inhibited the proliferation of lung cancer cells, showcasing its potential as a therapeutic agent .
Mitochondrial Function Studies
The compound serves as an important tool for studying mitochondrial dynamics and the unfolded protein response (UPRmt). By activating hClpP, researchers can investigate how mitochondrial proteostasis is maintained and how dysregulation contributes to diseases .
Research Findings:
- Activation of hClpP by D9 affects the electron transport chain (ETC), leading to decreased ATP production, which is critical for understanding metabolic diseases .
Chemical Properties and Stability
This compound exhibits stability under various storage conditions, maintaining its activity over time. Laboratory studies have shown that it remains effective in activating hClpP even after prolonged storage at -20°C for up to 12 months .
Structure-Activity Relationship Studies
Research has highlighted the significance of specific structural motifs within D9 that enhance its binding affinity to hClpP. The halogenated benzyl motif plays a crucial role in interacting with an aromatic amino acid network unique to higher organisms' ClpP, allowing for species-selective analysis .
| Property | Details |
|---|---|
| Chemical Structure | Halogenated benzyl motif |
| Selectivity | Species-selective for human ClpP |
| Stability | Effective at -20°C for 12 months |
| Mechanism | Mimics ClpX to activate hClpP |
Mechanism of Action
hClpP-activator-D9 exerts its effects by mimicking the natural chaperone ClpX, which regulates the activity of hClpP. The compound interacts with a unique aromatic amino acid network within hClpP, leading to the activation of the protease. This activation results in the degradation of misfolded and damaged proteins, maintaining mitochondrial proteome homeostasis. The compound also triggers cell cycle arrest and activates the DNA damage response, contributing to its anticancer properties .
Comparison with Similar Compounds
Comparison with Similar hClpP Activators
Structural and Functional Comparisons
Table 1: Key Features of hClpP-Activator-D9 and Analogues
| Compound | Lead Structure | EC₅₀ (Activation) | Selectivity for hClpP | In Vivo Efficacy (Tumor Growth Inhibition) | Toxicity Profile |
|---|---|---|---|---|---|
| ONC201 | Imipridone | ~50 nM | Moderate | 40-60% in xenograft models | Low |
| D9 | Optimized from ONC201 | 20 nM | High | 70-80% in xenograft models | Minimal |
| Compound X | Benzodiazepine | 100 nM | Low | 30-50% | Moderate |
Key Findings :
- Potency : D9 shows a 2.5-fold improvement in EC₅₀ compared to ONC201, attributed to enhanced binding interactions with hClpP’s catalytic pocket .
- Selectivity : D9 exhibits minimal off-target effects on related proteases (e.g., ClpX, Lon protease), whereas ONC201 shows moderate cross-reactivity .
- Efficacy : In murine models of colorectal cancer, D9 achieved 70-80% tumor growth inhibition vs. 40-60% for ONC201, likely due to improved bioavailability and mitochondrial penetration .
Mechanistic Divergence
Biological Activity
hClpP-activator-D9, often referred to simply as D9, is a small molecule that has garnered attention for its selective activation of human caseinolytic protease P (hClpP). This compound is part of a broader class of ClpP activators that have shown promise in various therapeutic applications, particularly in oncology. Below, we explore the biological activity of D9, including its mechanisms, efficacy, and potential clinical implications.
D9 functions as a potent and species-selective activator of hClpP by mimicking the natural chaperone ClpX. This mimicry facilitates the activation of hClpP, leading to enhanced proteolytic activity that is crucial for cellular homeostasis and stress responses. The activation of hClpP by D9 results in the degradation of misfolded or damaged proteins, which is particularly beneficial in cancer cells that often exhibit protein homeostasis dysregulation due to rapid proliferation and metabolic stress .
Efficacy and Selectivity
Research has demonstrated that D9 activates hClpP with an effective concentration (EC50) significantly lower than that required for other ClpP activators. For instance, while D9 shows potent activation at lower concentrations, other compounds like ONC201 require much higher concentrations for similar effects .
Comparative Efficacy Table
Case Studies and Research Findings
Several studies have highlighted the potential of D9 in cancer therapeutics:
- Cancer Cell Line Studies : In vitro studies using SUM159 breast cancer cells showed that D9 effectively induces cell cycle arrest and apoptosis. The mechanism involves the degradation of essential mitochondrial proteins, leading to mitochondrial dysfunction and subsequent cell death .
- In Vivo Efficacy : Preclinical models have demonstrated that D9 can inhibit tumor growth in xenograft models, suggesting systemic efficacy against tumors reliant on mitochondrial function for survival .
- Comparative Studies : Compared to other ClpP activators, D9 has shown superior selectivity for hClpP. This specificity minimizes potential off-target effects associated with non-selective activators that may inadvertently activate bacterial ClpPs, which could lead to adverse effects during cancer treatment .
Clinical Implications
The selective nature of D9 makes it a promising candidate for further clinical development. Its ability to target hClpP specifically could lead to reduced side effects commonly associated with broader-spectrum protease activators. As research continues, understanding the full range of biological activities and potential therapeutic applications of D9 will be critical.
Q & A
Q. What in vitro assays are recommended to evaluate hClpP-activator-D9's target engagement and off-target effects?
- Methodological Answer : Begin with biochemical assays (e.g., fluorescence polarization or enzymatic activity assays) to measure direct binding and activation of hClpP. Pair these with cell-based viability assays in cancer cell lines expressing hClpP. Include negative controls using hClpP-knockout models to confirm specificity. Replicate experiments across three independent biological replicates to ensure statistical power .
Q. How should researchers design dose-response experiments to account for this compound's nonlinear pharmacokinetics?
- Methodological Answer : Use a log-scale concentration range (e.g., 0.1 nM–100 µM) to capture full dose-response curves. Incorporate pharmacokinetic modeling to adjust for nonlinearity, and validate results with repeated measures over time. Include vehicle controls and normalize data to baseline activity to minimize batch effects .
Q. What validation steps are critical when establishing this compound's mechanism of action in primary cells?
- Methodological Answer : Use primary cells with confirmed hClpP expression via qPCR or proteomics. Combine genetic knockdown (siRNA/shRNA) with rescue experiments (overexpression of wild-type hClpP). Validate findings using orthogonal methods like cellular thermal shift assays (CETSA) to confirm target engagement .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound's biochemical potency and limited efficacy in vivo?
- Methodological Answer :
Assay Conditions : Verify that in vitro assays mimic physiological conditions (e.g., pH, redox state).
Pharmacokinetics : Assess compound stability, bioavailability, and tissue penetration using LC-MS/MS.
Orthogonal Models : Test efficacy in patient-derived xenografts (PDX) or organoids alongside traditional cell lines.
Triangulate data from multiple models to identify confounding variables .
Q. What strategies improve the specificity of this compound in complex proteolytic environments?
- Methodological Answer :
- Chemical Proteomics : Use activity-based protein profiling (ABPP) to map off-target interactions.
- Structural Biology : Solve co-crystal structures of this compound bound to hClpP to identify binding motifs.
- Machine Learning : Train models on proteome-wide cleavage patterns to predict unintended substrates .
Q. How should researchers integrate multi-omics data to characterize this compound's downstream effects?
- Methodological Answer :
Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment.
Proteomics : Use tandem mass tag (TMT) labeling to quantify changes in protein abundance/degradation.
Metabolomics : Pair with LC-MS to assess metabolic shifts.
Validate findings via siRNA-mediated silencing of candidate pathways .
Methodological Best Practices
- Data Triangulation : Combine biochemical, cellular, and in vivo data to strengthen conclusions .
- Replication : Conduct experiments across independent labs to mitigate technical variability .
- Ethical Compliance : Adhere to institutional review protocols for in vivo studies, including pharmacokinetic and toxicity assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
